molecular formula C21H27BrN2O3 B3462959 1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B3462959
M. Wt: 435.4 g/mol
InChI Key: RIOREGPMVMQGCG-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a bis-arylalkylpiperazine derivative characterized by two distinct aromatic substituents: a 2-bromobenzyl group and a 3,4,5-trimethoxybenzyl group.

  • The 3,4,5-trimethoxyphenyl group is a common pharmacophore in medicinal chemistry, known for its role in modulating receptor interactions (e.g., dopamine receptors, antitumor targets) via methoxy group hydrogen bonding and π-π stacking . The piperazine core provides conformational flexibility, enabling interactions with diverse biological targets.
  • Hypothetical Physicochemical Properties:

    • Molecular weight: ~450–470 g/mol (estimated from analogs like 1-(3-bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, MW 463.3 ).
    • Lipophilicity: Likely high due to aromatic bromine and methoxy groups, enhancing blood-brain barrier permeability .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O3/c1-25-19-12-16(13-20(26-2)21(19)27-3)14-23-8-10-24(11-9-23)15-17-6-4-5-7-18(17)22/h4-7,12-13H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOREGPMVMQGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine ring is formed and subsequently substituted with bromophenyl and trimethoxyphenyl groups . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Biological Activity Key References
Target Compound : 1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine 2-Bromobenzyl, 3,4,5-trimethoxybenzyl ~463 (est.) Inferred: Potential CNS activity (dopamine receptor modulation) or antitumor effects
1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine 3-Bromobenzyl, 2,4,5-trimethoxybenzyl 463.3 Not explicitly reported; structural similarity suggests possible antitumor or antimicrobial activity
1-(3-Chlorophenylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine 3-Chlorobenzyl, 3,4,5-trimethoxybenzyl 390.9 Unknown; chlorine’s smaller size may reduce steric hindrance compared to bromine
1-(4-Fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine 4-Fluorophenyl, 3,4,5-trimethoxybenzyl 386.4 Anti-SARS-CoV-2 activity (EC₅₀ = 2.1 μM)
1-(2-Methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine 2-Methylbenzyl, 3,4,5-trimethoxybenzyl 356.5 Predicted high collision cross-section (structural rigidity)

Key Observations:

Halogen Position and Size :

  • Bromine at the 2-position (target compound) vs. 3-position () alters steric and electronic profiles. The ortho-substituted bromine may hinder rotational freedom, affecting target binding .
  • Fluorine () offers lower molecular weight and distinct electronic effects, enhancing solubility but reducing lipophilicity compared to bromine.

Methoxy Group Arrangement :

  • 3,4,5-Trimethoxy substitution (target compound) vs. 2,4,5-trimethoxy (): The former’s symmetric methoxy distribution enhances π-π interactions with aromatic residues in enzymes or receptors .

Biological Activity Trends :

  • Compounds with 3,4,5-trimethoxybenzyl groups (e.g., ) show activity in CNS targets (dopamine D2 receptors) and antiviral applications .
  • Halogenated derivatives (Br, Cl, F) exhibit varied potency; bromine’s bulk may improve target residence time but reduce solubility .

Comparative Pharmacological Profiles

Dopamine Receptor Affinity:

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () showed the highest dopamine D2 receptor affinity (Ki = 12 nM) among tested analogs, highlighting the importance of electron-withdrawing groups (e.g., nitro) in orthosteric binding .
  • The target compound’s 2-bromophenyl group may mimic this effect, though bromine’s lower electronegativity compared to nitro could reduce potency.

Antiviral Activity:

  • 1-(4-Fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine () inhibited SARS-CoV-2 replication, suggesting the trimethoxybenzyl group’s role in viral entry or protease inhibition. Bromine’s larger size might enhance binding but require optimization for selectivity .

Herbicidal Activity:

  • Analogs with 3,4,5-trimethoxyphenyl groups () exhibited moderate herbicidal activity against Brassica napus (rape), likely via disruption of plant hormone signaling. The target compound’s bromine substitution could enhance soil persistence but increase toxicity risks .

Biological Activity

1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure

The compound's structure consists of a piperazine ring substituted with a bromophenyl group and a trimethoxyphenyl group. This unique arrangement contributes to its biological properties.

This compound exhibits various biological activities, primarily through the following mechanisms:

  • Receptor Interaction : The compound interacts with several neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can influence mood and anxiety levels.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like cancer and inflammation.

Antitumor Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, research indicates that similar compounds can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

CompoundActivityMechanism
This compoundModerateInduces apoptosis in cancer cells
Related Piperazine DerivativeStrongInhibits growth factor signaling pathways

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various pathogenic microorganisms.

  • Antibacterial Activity : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : It showed promising results against common fungal strains, suggesting potential use in treating fungal infections.

Case Studies

  • Anticancer Efficacy : A study involving the administration of this compound to mice with induced tumors revealed a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in treated tissues.
  • Microbial Inhibition : In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) of 0.01 mg/mL against S. aureus, highlighting its potential as an antibacterial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Reactant of Route 2
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1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

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